N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a chloro-fluorophenyl group, a thienyl group, and an imidazolyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide Similar compounds have been found to target the mitogen-activated protein kinase 1 .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been involved in suzuki–miyaura coupling reactions, which could suggest its involvement in carbon–carbon bond formation processes .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown antimycobacterial activity against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Potential mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable . Future in vitro and in vivo studies could provide valuable insights into these aspects.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported . Such studies could help identify any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and imidazole intermediates, followed by their coupling with the chloro-fluorophenyl acetamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide include:
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Erlotinib: N-(3-chloro-4-fluorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Lapatinib: N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(4-thiophen-2-yl-1,3-thiazol-2-yl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS2/c19-12-6-11(3-4-13(12)20)22-17(25)8-24-7-14(21-10-24)18-23-15(9-27-18)16-2-1-5-26-16/h1-7,9-10H,8H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKSOHFIGIVPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C3=CN(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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